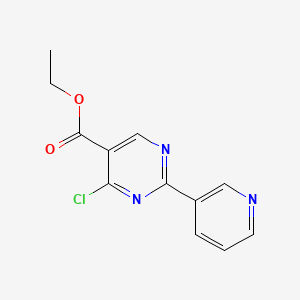

4-氯-2-(吡啶-3-基)嘧啶-5-甲酸乙酯

描述

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is a chemical compound with a molecular weight of 263.68 . It is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a strategy involving the use of readily available alkynones as Michael acceptors has been described . This method effectively eliminates the need for subsequent oxidation and provides pyrido [2,3-d]pyrimidine derivatives directly without purification and with total regiochemical control .

Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate can be represented by the InChI code 1S/C12H10ClN3O2/c1-2-18-12(17)8-7-15-11(16-10(8)13)9-5-3-4-6-14-9/h3-7H,2H2,1H3 . The compound has a melting point range of 140 - 142 degrees Celsius .

Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives . The reaction of similar compounds with N,N-dimethylethylenediamine has also been reported .

Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 140 - 142 degrees Celsius . It has a molecular weight of 263.68 .

科学研究应用

Antiviral Activity

Pyrimidine derivatives, including Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate, have been studied for their potential antiviral properties. These compounds can be designed to interfere with viral replication processes .

Anticancer Activity

Research has shown that pyrimidine derivatives can be effective in cancer treatment protocols. They can act as chemotherapeutic agents by targeting and disrupting cancer cell growth and proliferation .

Antioxidant Activity

These compounds are also being explored for their antioxidant capabilities, which is crucial in protecting cells from oxidative stress and damage .

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives against various bacterial strains has been evaluated, showing promise as a new class of antibiotics .

Neuroprotection

Studies have indicated that pyrimidine derivatives may offer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are being investigated for their use in reducing inflammation in various medical conditions .

作用机制

Target of Action

Similar triazole-pyrimidine hybrid compounds have been shown to interact with active residues of atf4 and nf-kb proteins .

Mode of Action

Related compounds have been shown to exhibit neuroprotective and anti-inflammatory properties by inhibiting nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

安全和危害

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), not eating, drinking or smoking when using this product (P270), and washing thoroughly after handling (P264) .

未来方向

The compound and its derivatives have shown promising biological activities, which makes them interesting targets for future research. For instance, they have been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Further studies could focus on exploring these biological activities and developing novel scaffolds of triazole-pyrimidine-based compounds as neuroprotective and anti-neuroinflammatory agents .

属性

IUPAC Name |

ethyl 4-chloro-2-pyridin-3-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZFNCGOWTUOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647981 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

CAS RN |

34775-04-7 | |

| Record name | Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]propiophenone](/img/structure/B1326372.png)